molecular formula C46H48N10O6 B12408024 PROTAC EGFR degrader 7

PROTAC EGFR degrader 7

カタログ番号: B12408024
分子量: 836.9 g/mol
InChIキー: MTMBWVDGSVDKJC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PROTAC EGFR degrader 7 is a potent and selective degrader of the epidermal growth factor receptor (EGFR) L858R/T790M mutants. This compound is a member of the proteolysis targeting chimera (PROTAC) family, which are heterobifunctional molecules designed to induce the degradation of specific proteins through the ubiquitin-proteasome system. This compound has shown significant antitumor activity and is primarily used in research related to non-small cell lung cancer (NSCLC) .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC EGFR degrader 7 involves multiple steps, including the preparation of the ligand for the target protein (EGFR), the ligand for the E3 ubiquitin ligase, and the linker that connects these two ligands. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations.

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic routes described above. This requires optimization of reaction conditions to ensure high yield and purity of the final product. The use of automated synthesis and purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality and quantity of the compound.

化学反応の分析

Types of Reactions

PROTAC EGFR degrader 7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates that are subsequently used in the synthesis of the final this compound molecule. These intermediates include functionalized ligands and linkers that are essential for the activity of the final compound.

科学的研究の応用

PROTAC EGFR degrader 7 has a wide range of scientific research applications, including:

作用機序

PROTAC EGFR degrader 7 exerts its effects by inducing the degradation of the EGFR L858R/T790M mutants through the ubiquitin-proteasome system. The compound forms a ternary complex with the target protein (EGFR) and the E3 ubiquitin ligase, facilitating the ubiquitination of the target protein. This ubiquitinated protein is then recognized and degraded by the proteasome, leading to the reduction of EGFR levels in the cell. The degradation of EGFR disrupts downstream signaling pathways, ultimately inhibiting cell proliferation and inducing apoptosis in cancer cells .

類似化合物との比較

Similar Compounds

Uniqueness

PROTAC EGFR degrader 7 is unique due to its high selectivity and potency against the EGFR L858R/T790M mutants. It has a DC50 value of 13.2 nanomolar, indicating its effectiveness at low concentrations. Additionally, it has shown significant antitumor activity in preclinical models, making it a promising candidate for further development in cancer therapy .

特性

分子式

C46H48N10O6

分子量

836.9 g/mol

IUPAC名

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-[2-[5-methoxy-N-methyl-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-(prop-2-enoylamino)anilino]ethyl-prop-2-ynylamino]butanamide

InChI

InChI=1S/C46H48N10O6/c1-6-21-55(22-11-16-42(58)48-33-14-10-13-30-32(33)28-56(45(30)61)38-17-18-43(59)52-44(38)60)24-23-53(3)39-26-40(62-5)36(25-35(39)49-41(57)7-2)51-46-47-20-19-34(50-46)31-27-54(4)37-15-9-8-12-29(31)37/h1,7-10,12-15,19-20,25-27,38H,2,11,16-18,21-24,28H2,3-5H3,(H,48,58)(H,49,57)(H,47,50,51)(H,52,59,60)

InChIキー

MTMBWVDGSVDKJC-UHFFFAOYSA-N

正規SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(CCCC(=O)NC5=CC=CC6=C5CN(C6=O)C7CCC(=O)NC7=O)CC#C)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。